molecular formula C5H6LiN3O2 B2383798 Lithium;4-ethyl-1,2,4-triazole-3-carboxylate CAS No. 2309456-63-9

Lithium;4-ethyl-1,2,4-triazole-3-carboxylate

Cat. No. B2383798
CAS RN: 2309456-63-9
M. Wt: 147.06
InChI Key: ZJEYTENXXCOIAB-UHFFFAOYSA-M
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Description

Lithium 4-ethyl-4H-1,2,4-triazole-3-carboxylate is a compound with the CAS Number: 2309456-63-9 . It is a powder at room temperature .


Synthesis Analysis

A series of 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . The synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized . This reaction proceeds in toluene under microwave conditions .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C5H7N3O2.Li/c1-2-8-3-6-7-4(8)5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 147.06 . It is a powder at room temperature .

Scientific Research Applications

Medicinal Chemistry

1,2,4-Triazole derivatives, such as Lithium;4-ethyl-1,2,4-triazole-3-carboxylate, have been found to be embedded in more than 30 approved and marketed medicines, as well as more than 100 investigational and experimental drugs . They exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Drug Discovery

The 1,2,4-triazole motif is a valuable building block for lead-oriented synthesis in drug discovery . It has been used in the development of various drugs, including antifungal agents like ketoconazole and fluconazole, and the broad-spectrum antiviral drug ribavirin .

Coordination Chemistry

1,2,4-Triazoles, especially those bearing additional functional groups, are promising ligands for coordination chemistry with multiple coordination modes possible . They have been used to obtain coordination polymers and other potentially useful materials .

Material Chemistry

Compounds containing a triazole structure have important application value in material chemistry . They have been used in the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Agrochemistry

Triazole compounds have also found applications in agrochemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds, making them useful in this field .

Synthesis of Building Blocks

An efficient approach to the gram-scale synthesis of 3(5)-substituted, 1,3- and 1,5-disubstituted 1,2,4-triazole-derived building blocks has been described . The key synthetic precursors were prepared from readily available acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

Lithium;4-ethyl-1,2,4-triazole-3-carboxylate, also known as AT21350, is a compound that has been synthesized for potential therapeutic applications Triazole compounds, which include at21350, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The interaction of AT21350 with its targets could lead to changes in the function of these targets, potentially resulting in therapeutic effects.

Biochemical Pathways

Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations induced by AT21350.

Pharmacokinetics

The triazole nucleus is known to be stable to metabolism and can increase the solubility of the ligand, significantly improving the pharmacological profile of the drug . These properties could potentially impact the bioavailability of AT21350.

Result of Action

Given the known biological activities of triazole compounds , it is plausible that AT21350 could have a range of effects at the molecular and cellular level, depending on the specific targets and pathways it interacts with.

Action Environment

Noncovalent intermolecular interactions have been found to influence the crystal packing of certain compounds , which could potentially impact the stability and efficacy of AT21350

properties

IUPAC Name

lithium;4-ethyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.Li/c1-2-8-3-6-7-4(8)5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEYTENXXCOIAB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCN1C=NN=C1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6LiN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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